molecular formula C10H14O3 B14324014 Phenol, 2-methoxy-4-(methoxymethyl)-3-methyl- CAS No. 109685-13-4

Phenol, 2-methoxy-4-(methoxymethyl)-3-methyl-

Cat. No.: B14324014
CAS No.: 109685-13-4
M. Wt: 182.22 g/mol
InChI Key: BCELEJMNMBKAAL-UHFFFAOYSA-N
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Description

Phenol, 2-methoxy-4-(methoxymethyl)-3-methyl- is an organic compound with the molecular formula C10H14O3 It is a derivative of phenol, characterized by the presence of methoxy and methoxymethyl groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-methoxy-4-(methoxymethyl)-3-methyl- typically involves the methylation of 2-methoxy-4-hydroxy-3-methylbenzaldehyde. This can be achieved through the reaction with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via the formation of an intermediate methyl ether, which is subsequently converted to the desired product through further methylation.

Industrial Production Methods

On an industrial scale, the production of Phenol, 2-methoxy-4-(methoxymethyl)-3-methyl- can be carried out using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methoxy-4-(methoxymethyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Phenol, 2-methoxy-4-(methoxymethyl)-3-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-methoxy-4-(methoxymethyl)-3-methyl- involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methoxy-4-methyl-: Similar structure but lacks the methoxymethyl group.

    Phenol, 4-(methoxymethyl)-2-methoxy-: Similar structure but with different positioning of the methoxy and methoxymethyl groups.

Uniqueness

Phenol, 2-methoxy-4-(methoxymethyl)-3-methyl- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

109685-13-4

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-methoxy-4-(methoxymethyl)-3-methylphenol

InChI

InChI=1S/C10H14O3/c1-7-8(6-12-2)4-5-9(11)10(7)13-3/h4-5,11H,6H2,1-3H3

InChI Key

BCELEJMNMBKAAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)O)COC

Origin of Product

United States

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